4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol
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Overview
Description
4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol is a compound that features a morpholine ring substituted with a hydroxyethyl group and a trifluoromethylphenyl group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol typically involves the reaction of morpholine with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The hydroxyethyl group is introduced through a subsequent reaction with ethylene oxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyethyl group can participate in hydrogen bonding, stabilizing the interaction. The morpholine ring provides a scaffold that positions these functional groups optimally for interaction with the target.
Comparison with Similar Compounds
Similar compounds to 4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol include:
4-(2-Hydroxyethyl)-2-phenyl-2-morpholinol: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(2-Hydroxyethyl)-2-(4-fluorophenyl)-2-morpholinol: Contains a fluorophenyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
4-(2-Hydroxyethyl)-2-(3-chlorophenyl)-2-morpholinol: The presence of a chlorophenyl group alters its chemical behavior compared to the trifluoromethyl derivative.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts specific electronic and steric effects that influence its reactivity and interactions with other molecules.
Properties
CAS No. |
79039-62-6 |
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Molecular Formula |
C13H16F3NO3 |
Molecular Weight |
291.27 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-2-[3-(trifluoromethyl)phenyl]morpholin-2-ol |
InChI |
InChI=1S/C13H16F3NO3/c14-13(15,16)11-3-1-2-10(8-11)12(19)9-17(4-6-18)5-7-20-12/h1-3,8,18-19H,4-7,9H2 |
InChI Key |
PAFDHXLIBLVPAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CCO)(C2=CC(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
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